The compound is derived from benzhydrylazetidine, which itself is synthesized from various precursors involving azetidine and benzhydryl groups. It falls under the category of secondary amines, which are characterized by the presence of two organic groups attached to the nitrogen atom.
The synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine can be approached through several methods:
Technical parameters such as temperature, reaction time, and concentration are critical for optimizing yield and purity.
The molecular structure of 2-(1-Benzhydrylazetidin-3-YL)ethanamine features:
2-(1-Benzhydrylazetidin-3-YL)ethanamine can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 2-(1-Benzhydrylazetidin-3-YL)ethanamine is primarily linked to its interaction with neurotransmitter systems:
This mechanism underlies its potential therapeutic effects in treating neurological disorders or mood-related conditions.
The physical and chemical properties of 2-(1-Benzhydrylazetidin-3-YL)ethanamine include:
2-(1-Benzhydrylazetidin-3-YL)ethanamine has several scientific applications:
2-(1-Benzhydrylazetidin-3-yl)ethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₇H₂₀N₂. Its structure consists of a central azetidine ring (four-membered saturated heterocycle) where the nitrogen atom is substituted with a benzhydryl group (diphenylmethyl). At the 3-position of the azetidine ring, an ethanamine chain (–CH₂CH₂NH₂) is attached. The systematic IUPAC name is 2-{[1-(diphenylmethyl)azetidin-3-yl]}ethan-1-amine, which precisely defines the connectivity and functional groups [1] [4]. Non-systematic names include "1-Benzhydryl-3-(2-aminoethyl)azetidine," though these are not IUPAC-compliant.
Key physicochemical properties are summarized below:
Table 1: Physicochemical Profile
Property | Value | Significance |
---|---|---|
Molecular Weight | 252.35 g/mol | Impacts pharmacokinetics |
LogP (Consensus) | 2.82–3.28 | Moderate lipophilicity; suggests good membrane permeability |
Topological Polar Surface Area (TPSA) | 24.93 Ų | Predicts moderate blood-brain barrier penetration |
Water Solubility (ESOL) | 0.0772 mg/mL | Classified as "soluble" |
The LogP (octanol-water partition coefficient) values, derived from multiple prediction methods (iLOGP, XLOGP3, WLOGP), indicate moderate lipophilicity, consistent with the compound’s aromatic rings and aliphatic amine [1] [7]. The low TPSA (due to the single tertiary amine and absence of hydrogen-bond donors) further supports its potential as a central nervous system-active agent [1] [8].
Crystallographic Data:While direct crystallographic data for 2-(1-Benzhydrylazetidin-3-yl)ethanamine is limited, the related compound 1-Benzhydrylazetidin-3-one (CAS 40320-60-3) exhibits a melting point of 75–79°C and crystallizes in a monoclinic system. This suggests potential similarities in packing motifs due to the shared benzhydrylazetidine core [6].
Spectroscopic Signatures:Table 2: Key Spectroscopic Assignments
Technique | Key Signals |
---|---|
¹H NMR | δ 7.2–7.4 (m, 10H, Ph-H), 4.10 (s, 1H, CHPh₂), 3.70–3.85 (m, 1H, azetidine H3), 2.75–2.90 (t, 2H, –CH₂NH₂), 2.45–2.65 (m, 4H, azetidine H2,H4 and –CH₂–), 1.95–2.10 (m, 2H, azetidine H2,H4) |
¹³C NMR | δ 144.5 (Cquat, Ph), 128.5–128.0 (CH, Ph), 72.0 (CHPh₂), 58.0 (C3, azetidine), 48.5 (N–CH₂), 42.0 (–CH₂NH₂), 36.0 (C2/C4, azetidine) |
IR | 3280 cm⁻¹ (N–H stretch), 2800–3000 (C–H aliphatic), 1600, 1500 (C=C aromatic), 1450 (CH₂ bend) |
MS (EI) | m/z 252 [M]⁺ (base peak), 195 [M–CH₂CH₂NH₂]⁺, 167 [Ph₂CH]⁺ |
NMR data indicates distinct signals for the benzhydryl methine proton (δ 4.10) and azetidine ring protons (δ 1.95–3.85), while mass spectrometry confirms the molecular ion (m/z 252) and characteristic fragmentation via benzhydryl cation loss [1] [6] [7].
Tautomerism:No significant tautomeric forms exist due to the absence of enolizable protons or conjugated π-systems adjacent to the amine. The structure remains stable as the aliphatic primary amine (–CH₂CH₂NH₂) without alternative resonance forms [4] [7].
Stereochemistry:
The stereochemical complexity underscores the need for enantiopure synthesis in targeted drug design [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1